2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide
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Overview
Description
“2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide” is a biochemical compound with the molecular formula C18H17N3O3 and a molecular weight of 323.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NN .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 323.35 . The storage temperature for this compound is 28°C .Scientific Research Applications
Antimicrobial Applications
Quinoline derivatives have been explored for their antimicrobial potential. For example, quinoline-2-carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of microorganisms. Some of these compounds showed good to moderate activity, suggesting their potential as antimicrobial agents (Özyanik et al., 2012). Similarly, the synthesis of novel quinoline derivatives carrying a 1,2,4-triazole moiety demonstrated very good antimicrobial activity, comparable to standard drugs, highlighting the role of structural modification in enhancing bioactivity (Eswaran et al., 2009).
Anticancer Applications
Quinoline derivatives have also been investigated for their potential anticancer properties. Carboxamide derivatives of benzo[b][1,6]naphthyridines, for example, showed potent cytotoxic activities against various cancer cell lines, with some compounds exhibiting IC(50) values less than 10 nM. This research underscores the quinoline scaffold's potential in developing new anticancer agents (Deady et al., 2003).
Disease-Modifying Antirheumatic Drug (DMARD) Applications
Quinoline derivatives have been synthesized and evaluated as potential DMARDs. Specifically, the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) were prepared to study their pharmacological properties, with one derivative showing an anti-inflammatory effect in an adjuvant arthritic rat model (Baba et al., 1998).
Analytical Applications
The utility of quinoline derivatives extends into analytical chemistry, where they have been used as fluorogenic labeling reagents in pre-column derivatization for HPLC analysis, demonstrating their versatility beyond pharmacological applications (Gatti et al., 1997).
Synthesis and Chemical Modification
Research on quinoline derivatives often focuses on their synthesis and subsequent modification to explore and enhance their biological activities. For instance, microwave-assisted synthesis has been employed to develop N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, which were evaluated for their antimicrobial properties, underscoring the continuous search for more effective and efficient synthetic methods (Bello et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-11-7-8-17(24-2)14(9-11)16-10-13(18(22)21-19)12-5-3-4-6-15(12)20-16/h3-10H,19H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVDADSXXMAKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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